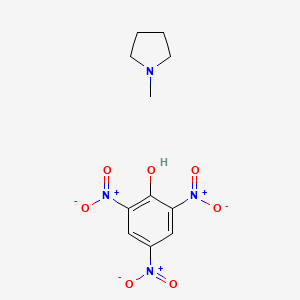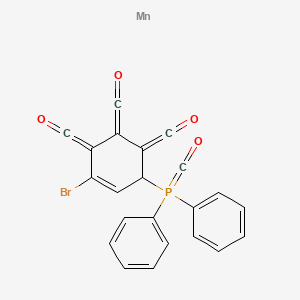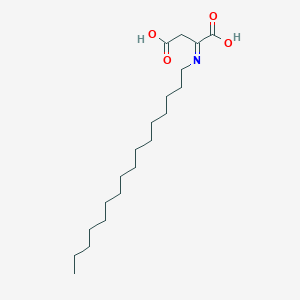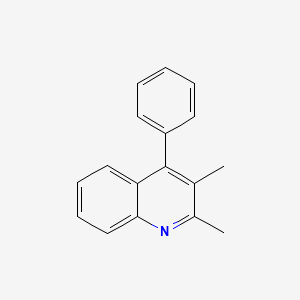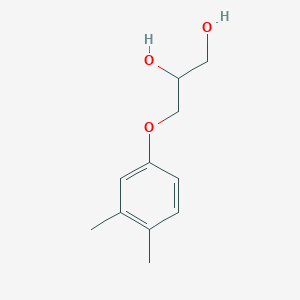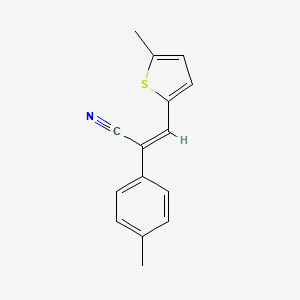
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base. For this compound, the reaction might involve the condensation of 4-methylbenzaldehyde with 5-methylthiophene-2-carbonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The nitrile group could play a role in binding to active sites or altering the compound’s reactivity.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler nitrile with a single aromatic ring.
Thiophene-2-carbonitrile: A nitrile with a thiophene ring.
4-Methylbenzaldehyde: An aldehyde with a similar aromatic structure.
Uniqueness
2-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile is unique due to its combination of aromatic rings and the presence of both a nitrile and a thiophene group. This structure may confer distinct chemical properties and reactivity compared to simpler nitriles or aromatic compounds.
属性
CAS 编号 |
6285-63-8 |
|---|---|
分子式 |
C15H13NS |
分子量 |
239.3 g/mol |
IUPAC 名称 |
(Z)-2-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NS/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9+ |
InChI 键 |
DXIXTNRYTCYWCG-NTEUORMPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC=C(S2)C)/C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(S2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


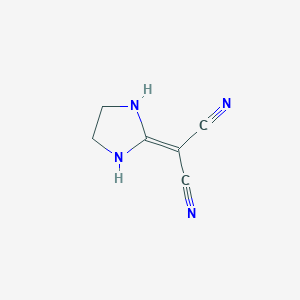
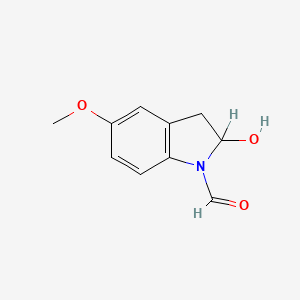
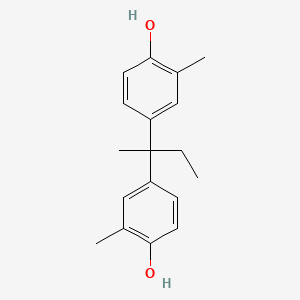
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

